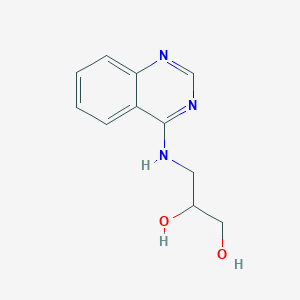

3-(Quinazolin-4-ylamino)propane-1,2-diol

Description

The Quinazoline (B50416) Scaffold: A Privileged Heterocycle in Drug Discovery

The quinazoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. mdpi.com

Historical Context and Therapeutic Significance of Quinazoline Derivatives

The first synthesis of a quinazoline derivative dates back to 1869. nih.gov Over the decades, this scaffold has become integral to the development of numerous therapeutic agents. mdpi.comnih.gov Early derivatives gained prominence, and subsequent research has led to the creation of a diverse range of drugs with applications including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive therapies. mdpi.comnih.govfrontiersin.org

A significant breakthrough in the therapeutic application of quinazolines came with the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer treatment. nih.govtandfonline.com Drugs like gefitinib (B1684475) and erlotinib, both containing the 4-aminoquinazoline core, have become crucial in the management of certain cancers. nih.govresearchgate.net This success has cemented the quinazoline nucleus as a cornerstone in the design of targeted cancer therapies. frontiersin.orgnih.gov

Pharmacophore Diversity and Structural Modifiability of Quinazoline for Biological Activity

The versatility of the quinazoline scaffold is a key reason for its prevalence in drug discovery. mdpi.comnih.gov The ring system can be chemically modified at several positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. mdpi.com Substitutions on the benzene or pyrimidine ring can influence the molecule's electronic and steric characteristics, which in turn dictates its interaction with biological targets. mdpi.com

The 4-aminoquinazoline structure is a particularly important pharmacophore, a concept that describes the essential spatial and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.govresearchgate.net By altering the substituent at the 4-amino position and making modifications at other positions (such as C6 and C7), medicinal chemists can develop derivatives with high potency and selectivity for various protein kinases and other enzymes. mdpi.comnih.gov This structural adaptability allows for the creation of extensive libraries of compounds for screening against different diseases. nih.govtaylorandfrancis.com

| Drug | Therapeutic Class | Target(s) |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase |

| Erlotinib | Anticancer | EGFR Tyrosine Kinase |

| Lapatinib | Anticancer | EGFR and HER2 Tyrosine Kinase |

| Vandetanib | Anticancer | VEGFR, EGFR, and RET Tyrosine Kinases |

| Prazosin | Antihypertensive | α1-adrenergic receptor |

| Afatinib | Anticancer | EGFR and HER2 Tyrosine Kinase |

Relevance of Propane-1,2-diol and its Derivatives in Bioactive Compounds

The propane-1,2-diol moiety, also known as propylene (B89431) glycol, is a simple diol that has found significant use in pharmaceuticals and bioactive compounds. nih.govebi.ac.uk Its physical and chemical properties make it a valuable component in drug design.

Structural Features and Chemical Reactivity of Diol Moieties

A diol is a chemical compound containing two hydroxyl (-OH) groups. wikipedia.orgchemeurope.com In propane-1,2-diol, these hydroxyl groups are on adjacent carbon atoms, making it a vicinal diol. chemeurope.com The presence of two hydroxyl groups significantly influences its properties. These groups can participate in hydrogen bonding, which generally increases water solubility and can be crucial for interactions with biological targets. chemistrysteps.com

The hydroxyl groups in diols can undergo reactions typical of alcohols, such as esterification and ether formation. chemeurope.com The reactivity of these groups allows the diol moiety to be used as a linker or to be further functionalized. chemistrysteps.com Propane-1,2-diol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, (R)- and (S)-enantiomers. ebi.ac.uk This stereochemistry can be critical in drug design, as different enantiomers of a drug can have vastly different biological activities.

Integration into Pharmaceutically Relevant Structures

Propane-1,2-diol is widely used as a solvent and vehicle for drug formulations due to its low toxicity. nih.govebi.ac.uk Beyond its role as an excipient, the diol structure itself can be incorporated into the molecular framework of active pharmaceutical ingredients. The hydroxyl groups can enhance the pharmacokinetic profile of a drug by improving its solubility and ability to be absorbed and distributed in the body. nih.gov

The ability of diols to form hydrogen bonds is particularly important for drug-receptor interactions. These bonds can provide additional binding affinity and selectivity for the target protein. In some cases, the diol moiety can act as a flexible linker to connect different pharmacophoric groups, allowing them to adopt an optimal orientation for binding.

Conceptual Basis for Investigating 3-(Quinazolin-4-ylamino)propane-1,2-diol

The rationale for investigating the specific compound this compound arises from the strategic combination of its two constituent parts. The core structure is a 4-aminoquinazoline, a well-established pharmacophore known for its potent inhibitory activity against various protein kinases, particularly EGFR. researchgate.netresearchgate.net

The attachment of the propane-1,2-diol side chain at the 4-amino position represents a rational design strategy to enhance the drug-like properties of the quinazoline core. The primary motivations for this structural modification likely include:

Improved Solubility: The two hydroxyl groups of the diol moiety are expected to significantly increase the hydrophilicity and aqueous solubility of the compound compared to more lipophilic side chains. This is a critical factor for bioavailability.

Enhanced Target Binding: The hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for the formation of additional stabilizing interactions with amino acid residues in the active site of a target protein, which could lead to increased binding affinity and potency. nih.gov

Fine-Tuning of Pharmacokinetics: The nature of the side chain plays a crucial role in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a small, polar, and flexible side chain like aminopropane-1,2-diol can modulate these properties to achieve a more favorable therapeutic profile.

Structure

3D Structure

Properties

CAS No. |

5423-63-2 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-(quinazolin-4-ylamino)propane-1,2-diol |

InChI |

InChI=1S/C11H13N3O2/c15-6-8(16)5-12-11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8,15-16H,5-6H2,(H,12,13,14) |

InChI Key |

UZWXFNTWGDDBQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinazolin 4 Ylamino Propane 1,2 Diol and Its Analogs

Strategies for Quinazoline (B50416) Ring Construction and Functionalization

The quinazoline core is a prevalent scaffold in numerous biologically active compounds, and a variety of synthetic methods have been developed for its construction and subsequent functionalization. mdpi.comopenmedicinalchemistryjournal.com These methods range from classical condensation reactions to modern metal-catalyzed cross-coupling approaches.

Established Synthetic Routes to Substituted Quinazolines

Historically, the synthesis of quinazolines has relied on several named reactions. The Niementowski quinazoline synthesis, for instance, involves the condensation of anthranilic acid with amides. Another classical approach is the reaction of 2-aminobenzaldehydes or 2-aminoketones with a source of ammonia, followed by cyclization. nih.gov These methods, while foundational, sometimes suffer from limitations such as harsh reaction conditions and limited substrate scope.

A common strategy for preparing 4-substituted quinazolines, which are direct precursors for the title compound, involves the cyclization of N-(2-cyanophenyl)formamidines or the reaction of 2-aminobenzonitriles with various reagents. nih.gov Additionally, the oxidative cyclization of 2-(o-arylidineaminophenyl)indoles using reagents like potassium permanganate has been employed to generate fused quinazoline systems. nih.gov

Modern Catalytic Approaches for Quinazoline Derivatization

Modern organic synthesis has seen the advent of powerful catalytic systems that have significantly expanded the toolkit for quinazoline synthesis, offering milder reaction conditions, improved yields, and broader functional group tolerance. mdpi.com

Metal-Mediated and Palladium-Catalyzed Reactions:

Palladium catalysis has been extensively used for the construction of the quinazoline framework. nih.govacs.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for introducing aryl or other substituents onto the quinazoline ring. proquest.com For instance, bromo-substituted quinazolines can be coupled with boronic acids or their esters in the presence of a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) to yield functionalized quinazolines. proquest.com Palladium-catalyzed carbonylative transformations of organohalides have also been employed in the synthesis of quinazolin-4(3H)-ones. mdpi.com Furthermore, a palladium-catalyzed domino process has been developed for the efficient, one-step synthesis of complex tetracyclic quinazolinones, forming five new bonds in a single operation. acs.org

Copper-Catalyzed Reactions:

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for quinazoline synthesis. organic-chemistry.orgrsc.orgacs.org These methods often involve cascade reactions, where multiple bonds are formed in a single pot. For example, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a convenient route to 2-substituted quinazolines. organic-chemistry.org Similarly, the reaction of readily available substituted (2-bromophenyl)methylamines with amidine hydrochlorides or amides, catalyzed by copper salts like CuBr or CuI, offers a practical approach to quinazoline derivatives. organic-chemistry.orgacs.org These reactions often proceed via sequential Ullmann-type coupling and aerobic oxidation. acs.org Copper catalysis is also effective in the synthesis of quinazolin-4-ones through isocyanide insertion reactions. nih.gov

| Catalyst System | Starting Materials | Product Type | Reference |

| Pd(dppf)Cl2 | Bromo-substituted quinazolines, Boronic acid pinacol ester | Aryl-substituted quinazolines | proquest.com |

| Palladium Catalyst | o-nitrobenzamides, Alcohols | 2-substituted quinazolin-4(3H)-ones | nih.gov |

| CuBr | (2-bromophenyl)methylamines, Amidine hydrochlorides | Quinazolines | organic-chemistry.org |

| CuI | (2-bromophenyl)methylamines, Amides | Quinazolines | acs.org |

| Cu(OAc)2 | 2-isocyanobenzoates, Amines | Quinazolin-4-ones | nih.gov |

One-Pot Synthesis Techniques for Quinazoline Derivatives

A notable example is the copper-mediated one-pot condensation reaction for the synthesis of quinazolinone derivatives, which utilizes ammonia as the nitrogen source and involves the formation of four new C-N bonds. rsc.orgnih.gov Another efficient one-pot method involves the reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation, which offers advantages such as high yields, short reaction times, and easy work-up. nih.gov Palladium-catalyzed one-pot reactions have also been reported, such as the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. nih.gov

Synthetic Routes to 1,2-Propanediol and its Amino-Functionalized Derivatives

Chemical Synthesis of Propane-1,2-diol Frameworks

Propane-1,2-diol is a readily available chemical that can be synthesized through several industrial methods. acs.org The most common method is the hydrolysis of propylene (B89431) oxide. acs.org This can be done directly at high temperatures and pressures or indirectly using an acid catalyst like sulfuric acid. Another route involves the conversion of propene to 1,2-propanediol in a two-step process: reaction with osmium tetroxide to form a cyclic intermediate, followed by hydrolysis. study.com Furthermore, propane-1,2-diol can be produced from renewable resources through the hydrogenolysis of glycerol, a byproduct of biodiesel production. newcastle.edu.augoogle.com

| Starting Material | Key Reagents/Conditions | Product | Reference |

| Propylene Oxide | Water, High temperature/pressure or Acid catalyst | Propane-1,2-diol | acs.org |

| Propene | 1. Osmium tetroxide 2. Hydrolysis | Propane-1,2-diol | study.com |

| Glycerol | Hydrogen, Copper-containing catalyst | Propane-1,2-diol | newcastle.edu.augoogle.com |

Preparation of Amino-Alcohol Precursors

The key precursor for the side chain is 3-amino-1,2-propanediol. This compound can be synthesized from several starting materials. A common method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment. sfdchem.comhubspotusercontent-na1.net Another approach utilizes epichlorohydrin and ammonia water as the main raw materials, employing a two-component catalyst in the hydrolysis and ammoniation steps. wipo.int The synthesis can also start from glycerin chlorohydrin, which reacts with ammonia water in the presence of a catalyst. google.com

The final step in the synthesis of 3-(quinazolin-4-ylamino)propane-1,2-diol would typically involve a nucleophilic substitution reaction. Commercially available 4-chloroquinazoline (B184009) can be reacted with 3-amino-1,2-propanediol. The amino group of 3-amino-1,2-propanediol acts as a nucleophile, displacing the chlorine atom at the 4-position of the quinazoline ring to form the desired product.

Convergent Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 4-haloquinazoline, typically 4-chloroquinazoline, and 3-amino-1,2-propanediol. This convergent approach allows for the late-stage introduction of the aminopropanediol moiety, which is advantageous for the synthesis of analogs.

The coupling of 4-chloroquinazoline with 3-amino-1,2-propanediol proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring of the quinazoline nucleus makes the C4 position electron-deficient and thus susceptible to nucleophilic attack.

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time. Microwave irradiation has also been explored as a method to accelerate the reaction and improve yields.

While specific optimization data for the synthesis of this compound is not extensively published, data from analogous reactions of 4-chloroquinazoline with various amines provide valuable insights into the optimal conditions. The following interactive data table summarizes typical conditions and their impact on the reaction outcome based on related syntheses. nih.gov

| Parameter | Variation | Typical Outcome |

| Solvent | Isopropanol, Ethanol, DMF, Acetonitrile | Polar aprotic solvents like DMF can facilitate the reaction, while alcohols like isopropanol are also commonly used. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃) | An organic base is typically required to neutralize the HCl generated during the reaction. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally lead to faster reaction rates, but may also result in side products. |

| Reaction Time | 1-24 hours | Dependent on temperature and reactivity of the amine. |

| Microwave Irradiation | 5-30 minutes at 80-120 °C | Significantly reduces reaction times and can improve yields. nih.gov |

This table is a representation of typical optimization parameters for the synthesis of 4-aminoquinazoline derivatives and may not reflect the exact optimal conditions for this compound.

Since this compound contains a chiral center at the C2 position of the propanediol moiety, controlling the stereochemistry is a critical aspect of its synthesis. The direct synthesis from racemic 3-amino-1,2-propanediol results in a racemic mixture of (R)- and (S)-3-(quinazolin-4-ylamino)propane-1,2-diol.

To obtain enantiomerically pure forms of the compound, two main strategies can be employed:

Chiral Resolution: The racemic mixture can be separated into its individual enantiomers using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP) is a powerful method for achieving this separation. researchgate.net The choice of CSP and mobile phase is crucial for effective resolution.

Asymmetric Synthesis: While less commonly reported for this specific molecule, asymmetric synthesis would involve the use of a chiral starting material or a chiral catalyst to selectively produce one enantiomer. For instance, starting the synthesis with enantiomerically pure (R)- or (S)-3-amino-1,2-propanediol would directly yield the corresponding enantiomer of the final product.

Synthetic Accessibility of Structural Analogs and Derivatives of this compound

The convergent synthetic route to this compound is highly amenable to the synthesis of a wide range of structural analogs and derivatives. By varying the two key building blocks, a library of related compounds can be readily prepared.

Modification of the Quinazoline Core: A variety of substituted 4-chloroquinazolines can be used as starting materials. Substituents on the benzene (B151609) ring of the quinazoline moiety can be introduced to probe structure-activity relationships.

Modification of the Amino Alcohol Side Chain: Different amino alcohols can be employed to explore the impact of the side chain on the properties of the molecule. This includes using amino alcohols with different chain lengths, branching, or additional functional groups.

The following interactive data table illustrates the potential for generating analogs by varying the reactants.

| Quinazoline Precursor | Amino Alcohol | Resulting Analog |

| 4-Chloroquinazoline | 3-Amino-1,2-propanediol | This compound |

| 4-Chloro-6-fluoroquinazoline | 3-Amino-1,2-propanediol | 3-((6-Fluoroquinazolin-4-yl)amino)propane-1,2-diol |

| 4-Chloroquinazoline | 2-Amino-1,3-propanediol | 2-(Quinazolin-4-ylamino)propane-1,3-diol |

| 4-Chloro-7-methoxyquinazoline | 4-Amino-1,2-butanediol | 4-((7-Methoxyquinazolin-4-yl)amino)butan-1,2-diol |

Advanced Analytical Characterization Methodologies

The structural elucidation and purity assessment of this compound and its analogs rely on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure.

In the 1H NMR spectrum, characteristic signals would be expected for the protons of the quinazoline ring, the methylene and methine protons of the propanediol side chain, and the amine and hydroxyl protons.

The 13C NMR spectrum would show distinct signals for the carbons of the quinazoline core and the three carbons of the propanediol side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC): For stereochemical analysis, chiral HPLC is the method of choice. By using a suitable chiral stationary phase, the enantiomers of this compound can be separated and their enantiomeric excess (ee) can be determined. researchgate.net

Exploration of Structure Activity Relationships Sar Within the 3 Quinazolin 4 Ylamino Propane 1,2 Diol Scaffold

Systematic Structural Modifications of the Quinazoline (B50416) Core

The properties and biological activity of quinazoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Modifications can be made to the pyrimidine (B1678525) portion (positions 1, 2, 3, and 4) or the fused benzene (B151609) ring (positions 5, 6, 7, and 8). nih.govwikipedia.org

Impact of Substituents at Quinazoline Position 2

Position 2 of the quinazoline ring is a frequent target for chemical modification, and its substitution is critical for biological activity. nih.gov Research on various quinazoline-based compounds has shown that a range of substituents can be accommodated at this position, significantly influencing potency and selectivity.

In some series of antibacterial quinazolines, the introduction of 2-aryl substituents was found to confer moderate antiproliferative activity. nih.gov For other antibacterials, a methyl or thiol group at position 2 was found to be essential for activity. nih.gov Studies have shown that even bulky substituents, such as guanidino and substituted guanidino groups, are well-tolerated at the 2-position, often retaining or enhancing affinity for their biological targets. acs.org However, in other contexts, such as for A2A receptor antagonists, substitutions with groups like 2-pyridine or benzylamine (B48309) derivatives led to a marked decrease in affinity. nih.govacs.org The introduction of a basic side chain at position 2 has also been explored to optimize properties like solubility and target engagement. nih.gov

Table 1: Effect of Substituents at Quinazoline Position 2 on Biological Activity

| Substituent Type | General Effect on Activity | Reference(s) |

|---|---|---|

| Aryl Groups | Can confer antiproliferative activity. | nih.gov |

| Methyl/Thiol Groups | May be essential for antimicrobial activity. | nih.gov |

| Guanidino Groups | Generally well-tolerated, can retain affinity. | acs.org |

| 2-Pyridine/Benzylamine | Can lead to decreased affinity in certain series. | nih.govacs.org |

| Basic Side Chains | Explored to improve solubility and activity. | nih.gov |

Influence of Substituents at Quinazoline Position 3

The nitrogen atom at position 3 of the pyrimidine ring is a key site for molecular interactions. SAR studies on EGFR kinase inhibitors have revealed that the N-3 nitrogen can form crucial hydrogen bonds with threonine residues in the kinase active site, often mediated by a water bridge, which contributes to a tighter binding conformation and increased potency. nih.gov

Generally, direct substitution on the N-3 nitrogen with bulky groups can be detrimental, leading to decreased activity. nih.gov However, in some quinazolinone series, the addition of various heterocyclic moieties or butyl groups at position 3 has been shown to increase anticonvulsant or other biological activities. nih.gov The ability of the N-3 position to act as a hydrogen bond acceptor is a critical feature, and modifications that disrupt this capability can negatively impact biological function. nih.gov

Effects of Substituents on the Quinazoline Benzene Ring

Substitutions on the fused benzene ring (positions 5, 6, 7, and 8) play a significant role in modulating the electronic properties and steric profile of the quinazoline scaffold, thereby affecting target interaction and selectivity. nih.govnih.gov

Positions 6 and 7 are particularly important sites for modification. In the context of EGFR inhibitors, the introduction of electron-donating groups, such as dimethoxy groups at the 6- and 7-positions, has been shown to increase activity. nih.gov Similarly, bulkier substituents at C-7 are often favorable for inhibitory activity. nih.gov For instance, a 7-methyl or 7-methoxy group has been found to enhance binding affinity in certain series of A2B receptor antagonists. nih.gov Conversely, in some antibacterial quinazolinones, substitution at C-6 or C-7 with bromo or hydroxyl groups was not tolerated and led to reduced activity. acs.org The introduction of a chlorine atom at position 7 has been noted to favor anticonvulsant activity in other series. nih.gov

Halogenation at positions 6 and 8 is another common strategy, and the presence of halogens at these sites can improve antimicrobial activities. nih.gov

Table 2: Effects of Benzene Ring Substituents on Quinazoline Activity

| Position | Substituent | General Effect on Activity | Reference(s) |

|---|---|---|---|

| 6, 7 | Dimethoxy (-OCH₃) | Increased EGFR inhibitory activity. | nih.govmdpi.com |

| 6 | Bromo (-Br) | Reduced antibacterial activity in some series. | acs.org |

| 7 | Methyl (-CH₃) | Enhanced binding affinity in some series. | nih.gov |

| 7 | Chloro (-Cl) | Favorable for anticonvulsant activity. | nih.govmdpi.com |

| 7 | Bromo (-Br) / Hydroxyl (-OH) | Reduced antibacterial activity in some series. | acs.org |

| 6, 8 | Halogens (e.g., -F, -Cl, -Br) | Can improve antimicrobial activity. | nih.gov |

Modulation of the Amino Linker at Quinazoline Position 4

The nature of the chemical bond in the linker is crucial. For example, in certain EGFR inhibitors, replacing an amide linker with a methyl-amino linker resulted in a nearly 50-fold decrease in inhibitory activity. nih.gov Other studies have shown that a thiourea (B124793) linker was essential for NF-κB inhibition, whereas replacement with a urea (B33335) linker abolished that specific activity while maintaining affinity for EGFR. nih.gov

The length and flexibility of the linker are also key parameters. Increasing the length of a side chain from two to three carbons has been shown to diminish antiproliferative activity in one series of quinazolinones. nih.gov Conversely, in a series of EGFR/VEGFR2 inhibitors, a longer alkyloxy linker between the quinazoline core and a triazole moiety was found to be favorable for activity. nih.gov The introduction of groups like thiophene-2-ylmethanamine at the C-4 position has been used to increase conformational flexibility, leading to good antiproliferative activity. nih.gov The replacement of a simple amino linker with a more complex 4-anilino group is a common strategy that can lead to potent inhibitory activity, as seen in many kinase inhibitors. nih.gov

Variations in the Propane-1,2-diol Moiety

Alterations to the Diol Functional Groups

While specific research on modifying the diol group within the 3-(quinazolin-4-ylamino)propane-1,2-diol scaffold is not extensively documented, general principles of medicinal chemistry and bioisosterism allow for predictions of how such alterations might affect activity. wikipedia.orgpressbooks.pub The two hydroxyl groups are likely crucial hydrogen bond donors and/or acceptors, anchoring the side chain within a specific binding pocket of a biological target. nih.gov

Potential modifications could involve:

Esterification or Etherification: Converting one or both hydroxyl groups to esters or ethers would increase lipophilicity and remove hydrogen bond donating capacity. This could be a strategy for creating a prodrug, which would be metabolized back to the active diol form in vivo.

Bioisosteric Replacement: The hydroxyl groups could be replaced with other functional groups that have similar steric or electronic properties. cambridgemedchemconsulting.comresearchgate.netdrughunter.com For example, a hydroxyl group could be replaced with a fluorine atom to block metabolic oxidation or with an amino group to introduce a basic center and alter hydrogen bonding patterns. cambridgemedchemconsulting.com Replacing the entire 1,2-diol unit with other polar, hydrogen-bonding moieties like a catechol or a heterocyclic ring could also be explored to probe the specific spatial and electronic requirements of the target's binding site. pressbooks.pub

Any such alteration would be expected to significantly change the compound's physicochemical properties, including polarity, hydrogen bonding capability, and metabolic stability, thereby having a substantial impact on its pharmacological profile. wikipedia.org

Significance of Stereochemistry in the Propane-1,2-diol Unit

The spatial orientation of the hydroxyl groups in these enantiomers can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov One enantiomer may fit perfectly into a receptor's binding site to elicit a desired therapeutic response, while the other may fit poorly or not at all, rendering it inactive or even causing off-target effects. nih.gov

This principle is a cornerstone of drug development, as metabolic enzymes often exhibit stereoselectivity, meaning they process one enantiomer differently than the other. Therefore, it is crucial to evaluate each enantiomer separately during screening and development to fully characterize its unique pharmacokinetic and pharmacodynamic properties.

Hybrid and Conjugate Design Strategies

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (biologically active moieties) to create a single hybrid molecule. This approach aims to develop new chemical entities with improved affinity, enhanced selectivity, or a multi-target profile that can address complex diseases like cancer through various mechanisms. The this compound scaffold is a valuable platform for such strategies, leveraging the well-established biological significance of the quinazoline core.

Fusion with Other Heterocyclic Systems (e.g., Triazole, Pyridine)

The quinazoline nucleus is frequently combined with other heterocyclic systems to generate novel hybrid compounds with enhanced or new biological activities. The triazole and pyridine (B92270) rings are common partners in this hybridization strategy.

Triazole Hybrids: The 1,2,3-triazole ring is a popular linker and pharmacophore in medicinal chemistry due to its chemical stability and ability to form hydrogen bonds. nih.gov Numerous studies report the synthesis of quinazoline-triazole hybrids as potent anticancer agents. nih.govnih.gov A common synthetic approach involves coupling a 4-chloroquinazoline (B184009) intermediate with an amine-functionalized triazole derivative. nih.gov These hybrids have been designed to target key proteins in cancer progression, such as the epidermal growth factor receptor (EGFR). nih.gov For instance, a series of triazole-substituted quinazoline hybrids were synthesized and showed moderate to good antiproliferative activity against several cancer cell lines. nih.gov Another study developed quinazolinone-1,2,3-triazole hybrids as effective α-glucosidase inhibitors for potential anti-diabetic applications. nih.gov

Pyridine Hybrids: The pyridine ring is another key heterocycle incorporated into quinazoline-based structures. In one innovative approach, a pyridine bis-quinazoline scaffold was designed to create ligands that selectively bind to and stabilize G-quadruplex DNA structures, which are promising targets in cancer therapy. nih.gov The synthesis involved linking two quinazoline units through a central pyridine core and then functionalizing the scaffold with various amine side chains to optimize binding. nih.gov These hybrids demonstrated strong G-quadruplex stabilization and selectivity over standard double-stranded DNA, along with dose-dependent viability reduction in cancer cell lines. nih.gov

Design of Multi-Target Ligands

The development of drugs that can simultaneously modulate multiple biological targets is an increasingly important strategy in treating complex multifactorial diseases. The quinazoline scaffold is a privileged structure for the design of such multi-target ligands, particularly in oncology.

Quinazoline derivatives have been successfully developed as inhibitors of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, survival, and angiogenesis (the formation of new blood vessels). nih.gov For example, certain quinazoline compounds have been identified as potent, low-nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β, while also possessing the ability to disrupt microtubule dynamics, thus attacking cancer cells through multiple mechanisms. nih.gov The use of multi-RTK inhibitors offers a significant advantage in overcoming the drug resistance that often develops against single-target agents. nih.gov

Recent research has further expanded this approach, yielding novel sets of quinazolin-4(3H)-one derivatives that act as dual inhibitors of EGFR and VEGFR-2. nih.gov The strategic placement of different substituents on the quinazoline core allows for the fine-tuning of inhibitory activity against each target.

| Compound Class | Target(s) | Example Activity (IC₅₀) | Reference |

| Quinazolin-4(3H)-one Hydrazides | CDK2, HER2, EGFR | Compound 3i: CDK2 (0.177 µM), HER2 (0.133 µM), EGFR (0.165 µM) | nih.gov |

| 2-Thioquinazolin-4(3H)-ones | EGFR, VEGFR-2 | Compound 4: EGFR (0.21 µM), VEGFR-2 (0.39 µM) | nih.gov |

| nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | Topoisomerase II, Cytotoxicity | Compound 16: HCT-116 (2.44 µM), MCF-7 (3.53 µM) | nih.gov |

| Quinazoline-Triazole Hybrids | α-glucosidase | Compound 10g: 181.0 µM | nih.gov |

This table presents a selection of data to illustrate the multi-target potential of various quinazoline-based scaffolds. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.

These findings demonstrate that the quinazoline core, as found in this compound, serves as a robust foundation for developing sophisticated hybrid molecules and multi-target ligands with significant therapeutic potential.

Preclinical Investigation of Biological Activities and Molecular Mechanisms for 3 Quinazolin 4 Ylamino Propane 1,2 Diol Analogs

Anticancer Activity and Cellular Mechanisms

The quinazoline (B50416) scaffold is a prominent feature in many clinically approved anticancer agents, and its derivatives, including analogs of 3-(quinazolin-4-ylamino)propane-1,2-diol, are subjects of extensive preclinical research. researchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org These compounds exhibit a range of biological activities, demonstrating their potential as multifaceted anticancer agents. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, such as kinase signaling, DNA integrity, and the regulation of cell cycle and apoptosis. researchgate.netnih.govnih.gov

Inhibition of Kinase Enzymes (e.g., Epidermal Growth Factor Receptor, Aurora Kinase A, Tyrosine Kinases)

Quinazoline derivatives are well-recognized as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival. researchgate.netresearchgate.netnih.gov Overexpression or mutation of these enzymes, such as Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, is a hallmark of many cancers. researchgate.netmdpi.com The 4-anilinoquinazoline (B1210976) structure, a core component of many of these analogs, is a key pharmacophore for EGFR inhibitory activity. mdpi.com

Analogs of this compound have been designed and synthesized to target these kinases. For instance, certain derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in non-small cell lung cancer (NSCLC). researchgate.netmdpi.comnih.gov The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, which blocks the downstream signaling pathways that promote cell proliferation and survival. researchgate.net

Beyond EGFR, these analogs have demonstrated inhibitory effects against other kinase families. Some quinazolin-4(3H)-one derivatives have been identified as multi-kinase inhibitors, showing activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov For example, compounds 2i and 3i (analogs) exhibited strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively. nih.gov

Furthermore, research has focused on Aurora Kinase A (AKA), a serine/threonine kinase that plays a critical role in cell cycle regulation. nih.govnih.gov Overexpression of AKA is linked to poor prognosis in several cancers. Novel quinazolin-4(3H)-one derivatives, such as BIQO-19, have been developed as AKA inhibitors, showing antiproliferative activity in cancer cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.gov This highlights the potential of these compounds to overcome certain forms of drug resistance.

Table 1: Selected Kinase Inhibitory Activities of Quinazoline Analogs

DNA Intercalation and DNA Binding Affinity

In addition to enzyme inhibition, another significant anticancer mechanism for quinazoline derivatives is their interaction with DNA. researchgate.net The planar aromatic system of the quinazoline ring allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

Several studies have demonstrated the DNA binding capabilities of quinazoline analogs. Biophysical assays, such as fluorescence resonance energy transfer (FRET) and circular dichroism (CD) spectroscopy, have confirmed that these compounds can bind to and stabilize DNA structures, particularly G-quadruplex (G4) DNA. nih.gov G4 DNA structures are found in telomeres and oncogene promoter regions, making them attractive targets for anticancer drugs. nih.gov

For example, novel pyridine (B92270) bis-quinazoline derivatives have shown a high affinity and selectivity for G4 DNA over double-stranded DNA, with dissociation constants in the nanomolar range. nih.gov Similarly, other quinazoline derivatives have been shown to intercalate into DNA with significant binding affinities. nih.govresearchgate.net The IC50 values for DNA binding, which represent the concentration required to displace 50% of a fluorescent probe from DNA, have been measured for various analogs. For instance, compounds 16 , 17 , and 18 exhibited strong DNA binding with IC50 values of 10.25 µM, 11.09 µM, and 12.54 µM, respectively. nih.gov These findings suggest that DNA interaction is a key component of the cytotoxic effects of these compounds.

Cell Cycle Modulation and Apoptosis Induction

By interfering with kinase signaling and DNA integrity, this compound analogs can trigger cellular responses that halt the cell cycle and initiate programmed cell death, or apoptosis. nih.govnih.gov

Several studies have shown that these compounds can cause cell cycle arrest at different phases. For example, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov Another quinazolinone derivative, compound 3e , caused cell cycle arrest primarily at the S phase in leukemia cells. nih.gov The inhibition of Aurora Kinase A by the derivative BIQO-19 also leads to a significant G2/M phase arrest. nih.gov

Following cell cycle arrest, these compounds often induce apoptosis. The induction of apoptosis by quinazoline derivatives has been confirmed through various assays, including Annexin V/PI staining and the measurement of caspase activity. nih.govnih.govnih.gov For instance, compound 3e led to a 23.89-fold increase in the apoptotic percentage of CCRF-CEM leukemia cells and a 6.25-fold increase in active caspase-3 levels. nih.gov Similarly, the derivative 04NB-03 induced apoptosis in HCC cells, a process that was found to be dependent on the generation of reactive oxygen species (ROS). nih.gov Mechanistic studies have also revealed that these compounds can modulate the expression of key apoptotic regulatory proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2. nih.gov

Activity against Specific Cancer Cell Lines (e.g., Lung, Breast, Cervical, Liver, Colorectal)

The anticancer potential of this compound analogs has been evaluated against a wide array of human cancer cell lines, demonstrating broad-spectrum activity. researchgate.netnih.govmdpi.comiajpr.com

Lung Cancer: Quinazolin-4(3H)-one derivatives have shown potent growth-inhibitory activity in various lung cancer cell lines, including EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells like H1975. researchgate.netnih.govnih.gov A novel quinazoline-containing 1,2,3-triazole (4-TCPA) exhibited an IC50 of 35.70 μM against the A549 lung cancer cell line. nih.gov

Breast Cancer: Significant cytotoxic activity has been observed against breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.netnih.govmdpi.com The 4-TCPA compound was particularly effective against MCF7 cells, with an IC50 of 19.50 μM. nih.gov

Cervical Cancer: Analogs have been tested against the HeLa cervical cancer cell line, showing their potential in treating this type of cancer. researchgate.netiajpr.com

Liver Cancer: Quinazolinone derivatives have demonstrated antiproliferative effects against hepatocellular carcinoma cell lines like HepG2. nih.govmdpi.comiajpr.com One derivative, 04NB-03, showed potent anti-HCC activities both in vitro and in vivo. nih.gov

Colorectal Cancer: Cytotoxicity has been confirmed against colorectal cancer cell lines, including HCT-116 and HT-29. researchgate.netnih.govmdpi.com

Table 2: Cytotoxic Activity of Selected Quinazoline Analogs against Various Cancer Cell Lines

Antimicrobial Spectrum

Quinazoline and its derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various pathogenic microorganisms. nih.govjocpr.comnih.gov This activity is a significant area of preclinical investigation, aiming to develop new agents to combat the growing problem of antimicrobial resistance. nih.goveco-vector.com

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Analogs of this compound have been synthesized and evaluated for their effectiveness against a range of bacteria. nih.govnih.govksu.edu.sa These compounds have shown promise against both Gram-positive and Gram-negative bacterial strains. ksu.edu.saresearchgate.net

Gram-positive bacteria: Studies have reported that quinazolinone derivatives possess potent activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Streptococcus pyogenes. eco-vector.comksu.edu.saresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), or interaction with the bacterial cell wall. nih.govnih.goveco-vector.com For example, a series of quinazolinone derivatives designed as DHFR inhibitors showed significant activity, with compound 3d exhibiting an IC50 of 0.769 µM against Staphylococcus aureus DHFR. nih.gov

Gram-negative bacteria: Antibacterial activity has also been demonstrated against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. eco-vector.comksu.edu.saresearchgate.net Overcoming the outer membrane barrier of Gram-negative bacteria is a significant challenge, but several quinazoline analogs have been successful. N2,N4-disubstituted quinazoline-2,4-diamines were found to have potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, with MICs as low as 0.5 µM. asm.org Another quinazolinone derivative, compound 3e , was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR, with an IC50 of 0.158 µM. nih.gov Some derivatives, when conjugated with silver nanoparticles, showed enhanced antibacterial activity against E. coli K1 and P. aeruginosa. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinazoline Analogs

Table of Compounds Mentioned

Antifungal Properties

Quinazoline and quinazolinone derivatives have demonstrated notable potential as antifungal agents, with research highlighting their efficacy against a variety of fungal pathogens. internationalscholarsjournals.comingentium.comnih.gov Structure-activity relationship (SAR) studies have revealed that the substitution patterns on the quinazoline ring are crucial for their antifungal potency. For instance, the introduction of a halogen atom at the C-6 and C-8 positions, and an amine or substituted amine at the C-4 position, can enhance antifungal activity. nih.gov Similarly, a substituted aromatic ring at the N-3 position and a methyl or thiol group at the C-2 position are considered essential for this biological action. nih.gov

A series of 5,8-quinazolinedione (B1202752) derivatives modified at positions 6 and 7 were synthesized and exhibited potent in vitro antifungal activity against Candida species and Aspergillus niger. researchgate.net Specifically, 6-arylamino-7-chloro-5,8-quinazolinediones generally showed more potent activity than their 7-arylthio- and 6,7-bis-(arylthio)- counterparts. researchgate.net

Furthermore, novel 1,2,3-triazole-conjugates of quinazolin-4-ones have been synthesized and screened for their antifungal properties. nih.gov Compounds from this series displayed noticeable activity against Candida albicans and Aspergillus brasiliensis, with a reported Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL for certain derivatives. nih.gov Another study on 3-substituted-4(3H)-quinazolinones identified compounds with high in vitro activity against filamentous fungi, with the most potent derivatives carrying a halogen at the 7-position. mdpi.com One such derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), demonstrated excellent protection in a rat model of disseminated aspergillosis. mdpi.com

The antifungal potential of quinazolinone derivatives also extends to phytopathogenic fungi. Newly synthesized pyrazol-quinazolinone compounds showed significant activity against seven types of plant-pathogenic fungi at concentrations of 150 and 300 mg/L. nih.gov The nature of the substituent group was found to influence the inhibitory effect against specific fungi. For example, compounds with a chloride group on the quinazolinone moiety were more effective against Rhizoctonia solani AG1, while those with a cyano group showed better inhibition of Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. nih.gov

Table 1: Antifungal Activity of Selected Quinazoline Analogs

| Compound/Analog Type | Fungal Strain(s) | Activity Metric | Value |

|---|---|---|---|

| 1,2,3-Triazole-Conjugates of Quinazolin-4-ones | Candida albicans, Aspergillus brasiliensis | MIC | 1.25 mg/mL |

| (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | Filamentous Fungi | In vivo | Excellent protection in a rat model of disseminated aspergillosis |

| Pyrazol-Quinazolinone Derivatives | Phytopathogenic Fungi | Concentration | Significant activity at 150 and 300 mg/L |

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for novel antitubercular agents. Quinazoline derivatives have emerged as a promising class of compounds with significant antimycobacterial potential. mdpi.com

One study investigated the antimycobacterial activity of 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), a quinazoline derivative. The results indicated that DQYD exhibited a minimum inhibitory concentration (MIC) against mycobacteria comparable to that of clinical drugs. Its mechanism of action is believed to be associated with the disruption of intracellular ATP homeostasis and an increase in DNA damage in the mycobacterium.

Research into 2-thio-substituted quinazolinones has identified potent antitubercular agents. nih.gov Structure-activity relationship studies of these compounds revealed that the presence of meta-nitro substituents is crucial for their activity. One particularly potent analog demonstrated submicromolar antimycobacterial activity in vitro. nih.gov The mechanism of these dinitrobenzyl analogs is thought to involve reductive activation by a deazaflavin (F420)-dependent nitroreductase. nih.gov

Furthermore, several 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones have been synthesized and tested for their antimycobacterial activity. google.com Compounds with a 6-chloro substitution were found to be particularly active. Notably, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed higher activity against Mycobacterium avium and M. kansasii than the standard drug isoniazid. google.com The conversion of a quinazolin-4-one to its corresponding thione has been generally observed to increase antimycobacterial activity. google.com

Table 2: Antimycobacterial Activity of Selected Quinazoline Analogs

| Compound/Analog Type | Mycobacterial Strain(s) | Activity Metric | Value |

|---|---|---|---|

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacteria | MIC | Similar to clinical drugs |

| 2-Thio-substituted Quinazolinone Analog | M. tuberculosis | MIC | Submicromolar |

| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | M. avium, M. kansasii | Activity | Higher than isoniazid |

Anti-inflammatory Properties

Quinazoline derivatives have been extensively investigated for their anti-inflammatory potential, with many analogs demonstrating significant activity in various preclinical models. internationalscholarsjournals.commdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities, as well as their in vitro inhibition of cyclooxygenase (COX) enzymes. nih.gov Several compounds in this series exhibited potent anti-inflammatory properties, with ED50 values ranging from 50.3 to 112.1 mg/kg. Certain derivatives demonstrated strong and selective COX-2 inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the reference drug celecoxib. nih.gov

The molecular hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone and azetidinone, has been shown to improve anti-inflammatory activity. mdpi.com For instance, azetidinone and thiazolidinone derivatives of quinazolinones have shown better anti-inflammatory activity than their corresponding arylidene precursors. nih.gov

Furthermore, some quinazoline derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory processes. researchgate.net One such inhibitor, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline, demonstrated neuroprotective and potent anti-inflammatory effects in primary neural cell cultures and an in vivo stroke model. researchgate.net

In the context of neuroinflammation, which plays a critical role in neurodegenerative diseases, certain quinazolinone derivatives have shown promise. A study on novel quinazolinone-based derivatives as multifunctional agents for Alzheimer's disease revealed their ability to modulate inflammatory markers. nih.gov Specifically, these compounds were found to have promising anti-inflammatory activities, as evidenced by their effects on hippocampal inflammatory markers such as TNF-α, NFĸB, IL-1β, and IL-6 in a scopolamine-induced animal model. nih.gov

Table 3: Anti-inflammatory Activity of Selected Quinazoline Analogs

| Compound/Analog Type | Target/Model | Activity Metric | Value |

|---|---|---|---|

| 2,3-Disubstituted 4(3H)-Quinazolinones | In vivo (rat paw edema) | ED50 | 50.3–112.1 mg/kg |

| 2,3-Disubstituted 4(3H)-Quinazolinones | COX-2 Inhibition | IC50 | 0.33–0.80 µM |

| 3-Phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline | PDE7 Inhibition | - | Potent anti-inflammatory agent |

| Novel Quinazolinone Derivatives | Scopolamine-induced neuroinflammation | - | Promising anti-inflammatory activity |

Antiviral Potential

The broad biological activity of quinazoline derivatives extends to the inhibition of various viruses. internationalscholarsjournals.comnih.gov Research has identified several quinazoline analogs with promising antiviral activity against a range of DNA and RNA viruses.

One study reported on 2-phenyl-3-disubstituted quinazolin-4(3H)-ones that were tested against a panel of viruses. internationalscholarsjournals.com Specific derivatives showed activity against vaccinia virus, parainfluenza-3 virus, Punta Toro virus, herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and Coxsackie virus B4. internationalscholarsjournals.com

More recently, quinazolinone-based molecules have been designed as broad-spectrum antiviral agents. ingentium.com A series of these compounds demonstrated promising activity against adenovirus, HSV-1, and coxsackievirus, with some derivatives showing IC50 values in the range of 12.77 to 19.58 µg/mL. ingentium.com One compound, in particular, exhibited potent activity against SARS-CoV-2 with an IC50 value of 0.948 µg/mL, which was more potent than the reference drug remdesivir. This compound also showed promising inhibition of the SARS-CoV-2 papain-like protease. ingentium.com

Other studies have focused on specific viral targets. For instance, 2,3,6-trisubstituted quinazolinone compounds were identified as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogs exhibiting EC50 values as low as 86 nM. nih.gov Additionally, certain 2-substituted quinazolinones have shown activity against varicella-zoster virus and human cytomegalovirus. nih.gov

The mechanism of antiviral action for some quinazoline derivatives is thought to involve the inhibition of viral enzymes. For example, some 2-benzylsulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-ones have shown activity against the H5N1 influenza virus. nih.gov

Table 4: Antiviral Activity of Selected Quinazoline Analogs

| Compound/Analog Type | Virus | Activity Metric | Value |

|---|---|---|---|

| 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones | Vaccinia, Parainfluenza-3, Punta Toro, HSV-1, HSV-2, Coxsackie B4 | - | Specific antiviral activity noted |

| Quinazolinone-based molecules | Adenovirus, HSV-1, Coxsackievirus | IC50 | 12.77–19.58 µg/mL |

| Quinazolinone-based molecule | SARS-CoV-2 | IC50 | 0.948 µg/mL |

| 2,3,6-Trisubstituted Quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | EC50 | As low as 86 nM |

Activities against Neurodegenerative Disorders

Quinazoline derivatives have emerged as a versatile scaffold for the development of multi-target agents for the treatment of complex neurodegenerative disorders like Alzheimer's disease. ingentium.com Their therapeutic potential stems from their ability to modulate various pathological pathways, including cholinesterase activity, amyloid-β aggregation, and neuronal cell death. ingentium.com

A key strategy in the management of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. Several quinazoline derivatives have been shown to be effective dual inhibitors of these enzymes. A library of 2,4-disubstituted quinazoline derivatives demonstrated inhibitory activity against both AChE and BuChE with IC50 values in the micromolar range.

In addition to cholinesterase inhibition, the prevention of beta-amyloid (Aβ) peptide aggregation is another crucial therapeutic target. The same library of 2,4-disubstituted quinazolines also exhibited the ability to prevent Aβ aggregation, with some compounds showing IC50 values in the nanomolar to low micromolar range. One derivative was identified as a potent inhibitor of Aβ40 aggregation with an IC50 of 270 nM.

Beyond targeting cholinesterases and amyloid aggregation, quinazoline derivatives have demonstrated direct neuroprotective effects. Certain quinazolinone derivatives have been shown to protect neuronal cells from damage in preclinical models. For instance, in a scopolamine-induced model of cognitive impairment in mice, histopathological examination revealed that specific quinazolinone derivatives had a neuroprotective effect against neuronal damage. nih.gov

The mechanisms underlying these neuroprotective effects are multifaceted. Some quinazoline derivatives act as phosphodiesterase 7 (PDE7) inhibitors, which has been shown to ameliorate brain damage and improve behavioral outcomes in an experimental stroke model. researchgate.net These PDE7 inhibitors also exhibit potent neuroprotective and anti-inflammatory effects in primary neural cell cultures. researchgate.net Furthermore, the neuroprotective effects of some cholinesterase inhibitors, a class to which some quinazoline derivatives belong, are thought to be mediated through the activation of cell survival pathways such as the PI3K/AKT pathway and the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in tau protein hyperphosphorylation. nih.gov

Table 5: Activity of Quinazoline Analogs in Models of Neurodegenerative Disorders

| Compound/Analog Type | Target/Model | Activity Metric | Value |

|---|---|---|---|

| 2,4-Disubstituted Quinazolines | Acetylcholinesterase (AChE) Inhibition | IC50 | 1.6–30.5 µM |

| 2,4-Disubstituted Quinazolines | Butyrylcholinesterase (BuChE) Inhibition | IC50 | 1.6–30.5 µM |

| 2,4-Disubstituted Quinazolines | Aβ40 Aggregation Inhibition | IC50 | 270 nM–16.7 µM |

| Novel Quinazolinone Derivatives | Scopolamine-induced neuronal damage | - | Neuroprotective effect observed |

| 3-Phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (PDE7 inhibitor) | Experimental Stroke Model | - | Ameliorated brain damage |

Other Pharmacological Activities

Analogs of this compound, part of the broader quinazoline class of heterocyclic compounds, have been the subject of extensive preclinical research to explore a wide array of pharmacological activities beyond their primary therapeutic targets. The versatility of the quinazoline scaffold allows for structural modifications that yield derivatives with potential applications in treating various diseases. mdpi.comacs.org These investigations have revealed significant antimalarial, antidiabetic, antioxidant, and enzyme-inhibiting properties, highlighting the therapeutic potential of this chemical family. researchgate.net

Antimalarial Activity

The quinazoline core is a key feature in the natural alkaloid febrifugine, which was isolated from the Chinese plant Dichroa febrifuga and has been used for its antimalarial properties. nih.gov This has inspired the synthesis and evaluation of numerous quinazoline and quinazolinone derivatives as potential antimalarial agents, particularly in the face of growing resistance to conventional drugs like chloroquine. nih.govscienceopen.com

Research has shown that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov Studies on 2,3-substituted quinazolin-4(3H)-one derivatives demonstrated in vivo activity against Plasmodium berghei in mice. nih.gov It was noted that the 3-hydroxy piperidin-2-yl-propane-2-one group at the N3 position of the quinazolinone ring was an important element for biological activity. nih.gov Similarly, the development of novel 4-aminoquinolines continues to be a strategy to combat resistant Plasmodium falciparum and P. vivax strains. scienceopen.comnih.gov Certain side-chain-modified 4-aminoquinoline (B48711) analogs have shown high activity against drug-resistant malaria in both in vitro and in vivo models. nih.gov Hybrid molecules, such as those combining quinoline (B57606) and pyrazolopyridine scaffolds, have also been synthesized and tested, with some analogs showing considerable potency in both in vitro and in vivo assays. nih.gov For instance, a series of quinoline-pyrazolopyridine hybrids were screened against a chloroquine-sensitive 3D7 strain of P. falciparum, with the most active compounds also being evaluated in a 4-day suppressive test in mice. nih.gov

| Compound Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| 2,3-Substituted Quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Exhibited antimalarial activity at a dose of 5 mg/kg. The 4-quinazolinone moiety is considered essential for activity. | nih.gov |

| 4-Aminoquinoline Analogs (MAQ, BAQ) | P. falciparum (W2, 3D7 strains), P. berghei (in vivo) | MAQ and BAQ were active in the nanomolar range against P. falciparum. MAQ caused a 95% reduction in parasitemia in mice. | scienceopen.com |

| Quinoline-Pyrazolopyridine Hybrids | P. falciparum (3D7 strain), Swiss albino mice | Compound 5p, with a 4-Cl substituent, showed the most potent in vitro and in vivo activity, with 60.25% parasite suppression in mice. | nih.gov |

| Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives | P. falciparum (multiple clones), P. berghei, P. yoelii, P. vivax | Derivatives showed potent cell growth inhibition (IC50 ~0.01 ng/ml) and 100% cure rates in mice at various doses. | researchgate.net |

Antidiabetic Effects (e.g., α-amylase and α-glucosidase inhibition)

A promising strategy for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.gov By slowing down the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can help control postprandial hyperglycemia. nih.govnih.gov Quinazoline derivatives have emerged as a class of compounds with significant potential in this area. researchgate.netekb.eg

Several studies have reported the synthesis of quinazoline analogs that demonstrate potent inhibitory activity against both α-amylase and α-glucosidase. nih.govresearchgate.netnih.gov In one study, a series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated, with some compounds showing stronger α-glucosidase inhibition than the standard drug acarbose. nih.gov Another study on quinoline–1,3,4-oxadiazole conjugates found potent α-glucosidase inhibition in the low micromolar range, with some compounds surpassing the efficacy of acarbose. nih.gov Kinetic studies of these inhibitors often reveal a non-competitive mode of action, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.govresearchgate.net This correlation between antidiabetic and antioxidant potentials is also an area of interest, with some research suggesting that compounds with higher glucose-lowering effects may also possess good antioxidant properties. nih.gov

| Compound/Class | α-Glucosidase Inhibition (IC50) | α-Amylase Inhibition (IC50) | Reference |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones (4h, 4i) | Potent, stronger than Acarbose | Data not specified | nih.gov |

| Quinoline–1,3,4-oxadiazole Hybrid (4i) | 15.85 µM | Moderate inhibition | nih.gov |

| Quinoline-1,2,3-triazole Hybrid (12k) | 22.47 µM | Moderate inhibition | nih.gov |

| 2-Hydroxyquinoline | 64.4 µg/mL | 130.5 µg/mL | researchgate.net |

| Acarbose (Standard) | 17.85 µM | - | nih.gov |

Antioxidant and Antiradical Properties

Quinazoline and quinazolinone derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. mdpi.comrtu.lv Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com The antioxidant potential of these compounds is often evaluated using various in vitro assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods. nih.gov

Structure-activity relationship studies have shown that the antioxidant capacity of quinazoline derivatives is heavily influenced by their substitution patterns. mdpi.comnih.gov For instance, the presence of hydroxyl groups, particularly multiple hydroxyls in ortho or para positions on a phenyl ring substituent, significantly enhances radical scavenging activity. nih.gov An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been found to increase antioxidant properties. nih.gov Some synthesized quinazolinone derivatives have demonstrated radical scavenging activity superior to that of standard antioxidants. mdpi.comorientjchem.org

| Compound Class/Derivative | Assay | Activity (EC50/TEAC) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | EC50 = 7.5 µM | Ortho-dihydroxy phenyl group | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH | EC50 = 7.4 µM | Ortho-dihydroxy phenyl group | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | EC50 = 7.2 µM | Dihydroxy phenyl group | nih.gov |

| Phenolic 4(3H)-quinazolinones (5h, 5j, 5k) | ABTS, DPPH, NO | Higher radical scavenging than reference antioxidants | Ortho diphenolic derivatives | mdpi.com |

| Indolo[1,2-c]quinazolin derivatives | DPPH | IC50 = 16.84 - 18.78 µg/mL | Indolo[1,2-c]quinazoline core | mdpi.com |

Inhibition of Poly-(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair. nih.govgoogle.com Inhibiting PARP, particularly PARP-1 and PARP-2, is a validated therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). google.comresearchgate.net The quinazolinone scaffold has been identified as a valuable pharmacophore for developing potent PARP inhibitors, often serving as a bioisostere for the phthalazinone core found in established inhibitors like Olaparib. nih.govrsc.org

Researchers have designed and synthesized numerous quinazolinone and quinazoline-2,4-dione derivatives that show significant PARP-1 and PARP-2 inhibitory activity. rsc.orgnih.govresearchgate.net Structure-activity relationship studies have revealed that substituents at various positions on the quinazoline ring system can be modulated to enhance potency and selectivity. nih.gov For example, one study reported a quinazolinone derivative (compound 12c) with a PARP-1 inhibitory activity (IC50 = 30.38 nM) comparable to that of Olaparib (IC50 = 27.89 nM). rsc.org Another series of quinazoline-2,4(1H,3H)-dione derivatives bearing a piperizinone moiety yielded compounds with remarkable potency, not only for PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM) but also for PARP-7. nih.govacs.org

| Compound Class/Derivative | PARP-1 Inhibition (IC50) | PARP-2 Inhibition (IC50) | Reference |

|---|---|---|---|

| Quinazolinone derivative (12c) | 30.38 nM | Not specified | rsc.org |

| Quinazoline-2,4-dione (Compound 11) | Potent (10-9 M level) | Potent (10-8 M level) | researchgate.net |

| Quinazoline-2,4-dione with piperizinone (Cpd36) | 0.94 nM | 0.87 nM | nih.govacs.org |

| Pyridazino-quinazolin-3-one (Compound T) | 0.0914 µM (100% inhibition) | Not specified | nih.gov |

| Olaparib (Reference) | 27.89 nM | Not specified | rsc.org |

Computational Chemistry and in Silico Approaches in the Study of 3 Quinazolin 4 Ylamino Propane 1,2 Diol Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used to understand how ligands like quinazoline (B50416) derivatives interact with their biological targets. nih.govtandfonline.com

Molecular docking studies have been instrumental in identifying the specific binding pockets and key amino acid residues within various protein targets that interact with quinazoline-based compounds. For instance, in the context of cancer, where quinazoline derivatives are often investigated as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), docking simulations have revealed critical interactions within the ATP-binding site. nih.govresearchgate.net Studies on quinazoline analogs as inhibitors of Dihydrofolate Reductase (DHFR) have identified key amino acid residues at positions 51, 59, 108, and 164 as crucial for binding. tandfonline.com Similarly, when targeting the p50 subunit of the transcription factor NF-κB, docking helps to identify the binding site and key interactions. nih.gov In studies targeting Breast Cancer Resistance Protein (BCRP), a pocket formed by residues Phe432, Thr435, Thr542, Val546, and Met549 was identified as the binding site for quinazolinamine derivatives. nih.gov For antimicrobial applications, the active site of DNA gyrase has been explored, with key residues such as GLU50, ASN46, and GLY77 being identified as important for the interaction with quinazolinone derivatives. researchgate.net

Table 1: Examples of Protein Targets and Key Interacting Residues for Quinazoline Analogs

| Protein Target | Key Amino Acid Residues | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Positions 51, 59, 108, 164 | tandfonline.com |

| Breast Cancer Resistance Protein (BCRP) | Phe432, Thr435, Thr542, Val546, Met549 | nih.gov |

| NF-κB (p50 subunit) | Not explicitly listed, but binding site identified | nih.gov |

| DNA Gyrase | GLU50, ASN46, GLY77, ASP136 | researchgate.net |

| Janus Kinase 2 (JAK2) | Leu855, Ala880, Tyr931, Val911, Met929 | nih.gov |

Beyond identifying the binding site, docking simulations elucidate the specific binding modes of these ligands. These modes are characterized by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. For example, in the inhibition of JAK2, the quinazoline template was found to occupy a hydrophobic region, and a key hydrogen bond was formed between the 6-methoxy group of the ligand and the NH of an arginine residue (Arg980). nih.gov In another study, the interaction between quinazolinonethioacetohydrazide-1,2,3-triazole hybrids and the VEGF receptor was stabilized by key hydrogen bonding and π-π interactions at critical active-site residues. nih.gov The ability of the quinazoline scaffold and its substituents to form these specific interactions determines the binding affinity and, consequently, the inhibitory activity of the compound. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the binding pose predicted by docking and observe any conformational changes in the ligand or the protein. mdpi.com For instance, a 100-nanosecond MD simulation was used to validate the stability of a complex between a quinazolinone hybrid and the VEGF receptor, confirming the persistence of binding interactions. nih.gov The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) over the simulation period. A stable RMSD indicates that the ligand remains securely in the binding pocket. mdpi.com These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more physiologically realistic and dynamic environment.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.netmdpi.com In the study of quinazoline analogs, DFT calculations are employed to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov These calculations can explain the intramolecular charge transfer within the molecule and help to correlate the electronic properties with the observed biological activity. researchgate.netnih.gov DFT studies have been used to confirm the trends observed in 3D-QSAR and molecular docking analyses, providing a deeper understanding of the structure-activity relationship at an electronic level. tandfonline.com

Table 2: Calculated Electronic Properties of a Quinazolinone-Nitrate Complex using DFT

| Isomer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| E1 | -9.52 | -5.69 | 3.83 | mdpi.com |

| E2 | -9.62 | -5.71 | 3.91 | mdpi.com |

| E3 | -9.58 | -5.52 | 4.06 | mdpi.com |

| E4 | -9.62 | -5.69 | 3.93 | mdpi.com |

| E5 | -9.71 | -5.71 | 4.00 | mdpi.com |

Note: Data represents calculated values for different possible isomers of a 4-hydroxyquinazoline (B93491) nitrate (B79036) complex in the gas phase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinazoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been developed to predict their activity against various targets. tandfonline.com These models use descriptors related to steric, electrostatic, and hydrophobic fields to build a predictive model. tandfonline.com A reliable QSAR model, validated by statistical methods, can be used to predict the activity of newly designed compounds before their synthesis, thereby guiding the design of more potent analogs. nih.govimist.ma For example, QSAR models for antimalarial quinazoline derivatives have shown good predictive ability, with the CoMSIA model highlighting the importance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields for activity. tandfonline.com

Virtual Screening for Novel Scaffolds

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov For quinazoline-based drug discovery, virtual screening has been successfully employed to identify novel hit compounds. nih.govresearchgate.net For instance, a virtual screening campaign using SurflexDock led to the identification of a novel quinazoline derivative, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine, as a JAK2 inhibitor. nih.gov This approach allows for the rapid and cost-effective screening of vast chemical spaces to discover new scaffolds that can be further optimized into lead compounds for various therapeutic targets. nih.govresearchgate.net

Computational Prediction of Pharmacokinetic Relevant Parameters

In the contemporary drug discovery and development pipeline, the early assessment of a compound's pharmacokinetic profile is paramount to its eventual success as a therapeutic agent. In silico methods, leveraging computational models, have emerged as a rapid and cost-effective strategy to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For novel compounds such as 3-(Quinazolin-4-ylamino)propane-1,2-diol and its analogs, these computational approaches provide crucial insights into their potential drug-likeness and pharmacokinetic behavior long before extensive experimental studies are undertaken.

The prediction of pharmacokinetic parameters for quinazoline derivatives is a well-established practice in medicinal chemistry. Various software and web-based tools, such as SwissADME, are widely employed to calculate a range of physicochemical and pharmacokinetic properties. These predictions are guided by established principles like Lipinski's rule of five, which helps in forecasting the oral bioavailability of a compound. This rule posits that a molecule is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

While specific in silico ADMET studies on this compound are not extensively available in the reviewed literature, the general approach for its analogs provides a clear framework for how such an analysis would be conducted. The primary goal of these computational evaluations is to identify any potential liabilities that could hinder the development of the compound.

Key pharmacokinetic parameters that are typically evaluated computationally for quinazoline analogs include: